molecular formula C20H24N2O3 B12449619 N-{3-[(2-methylpropanoyl)amino]phenyl}-4-(propan-2-yloxy)benzamide

N-{3-[(2-methylpropanoyl)amino]phenyl}-4-(propan-2-yloxy)benzamide

Katalognummer: B12449619
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: ZMGDNKDVMKVHSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3-[(2-methylpropanoyl)amino]phenyl}-4-(propan-2-yloxy)benzamide is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(2-methylpropanoyl)amino]phenyl}-4-(propan-2-yloxy)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process may include:

    Amination: Introduction of the amino group to the benzene ring.

    Acylation: Addition of the 2-methylpropanoyl group to the amino group.

    Etherification: Introduction of the propan-2-yloxy group to the benzene ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

N-{3-[(2-methylpropanoyl)amino]phenyl}-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The aromatic rings can undergo substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-{3-[(2-methylpropanoyl)amino]phenyl}-4-(propan-2-yloxy)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-{3-[(2-methylpropanoyl)amino]phenyl}-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-{3-[(2-methylpropanoyl)amino]phenyl}-4-(propan-2-yloxy)propylbenzamide
  • N-{3-[(2-methylpropanoyl)amino]phenyl}-4-(propan-2-yloxy)ethylbenzamide

Uniqueness

N-{3-[(2-methylpropanoyl)amino]phenyl}-4-(propan-2-yloxy)benzamide is unique due to its specific combination of functional groups and structural features

Eigenschaften

Molekularformel

C20H24N2O3

Molekulargewicht

340.4 g/mol

IUPAC-Name

N-[3-(2-methylpropanoylamino)phenyl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C20H24N2O3/c1-13(2)19(23)21-16-6-5-7-17(12-16)22-20(24)15-8-10-18(11-9-15)25-14(3)4/h5-14H,1-4H3,(H,21,23)(H,22,24)

InChI-Schlüssel

ZMGDNKDVMKVHSB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.